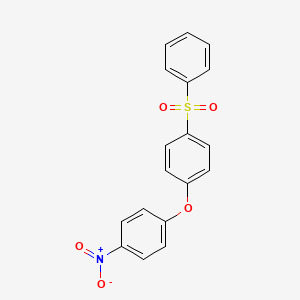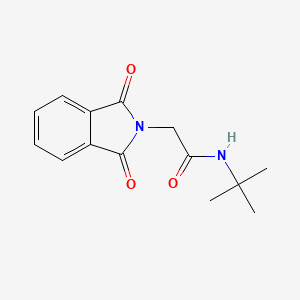
N-(4-Benzyloxybenzylidene)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Benzyloxybenzylidene)aniline is an organic compound with the molecular formula C20H17NO. It is a Schiff base, which is a type of compound typically formed by the condensation of an amine with an aldehyde or ketone. This compound is known for its unique structural properties, which include a benzyloxy group attached to a benzylidene aniline framework.
准备方法
Synthetic Routes and Reaction Conditions
N-(4-Benzyloxybenzylidene)aniline can be synthesized through a condensation reaction between 4-benzyloxybenzaldehyde and aniline. The reaction typically involves mixing equimolar amounts of the aldehyde and the amine in a suitable solvent, such as ethanol or methanol, and heating the mixture under reflux conditions. The reaction is often catalyzed by an acid, such as hydrochloric acid or acetic acid, to facilitate the formation of the Schiff base .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
N-(4-Benzyloxybenzylidene)aniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction of the Schiff base can lead to the formation of the corresponding amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
Oxidation: Oxidation can lead to the formation of benzyloxybenzaldehyde or other oxidized derivatives.
Reduction: Reduction typically yields N-(4-benzyloxyphenyl)methanamine.
Substitution: Substitution reactions produce various substituted derivatives, depending on the specific electrophile used.
科学研究应用
N-(4-Benzyloxybenzylidene)aniline has been explored for its applications in several scientific fields:
作用机制
The mechanism by which N-(4-Benzyloxybenzylidene)aniline exerts its effects is primarily through its interaction with specific molecular targets. The Schiff base structure allows it to form stable complexes with metal ions, which can then participate in various catalytic and biological processes. The benzyloxy group enhances the compound’s ability to interact with hydrophobic regions of proteins and other biomolecules, potentially modulating their activity .
相似化合物的比较
Similar Compounds
- N-(4-Benzyloxybenzylidene)-4-ethoxyaniline
- N-(4-Benzyloxybenzylidene)-4-hydroxyaniline
- N-(4-Benzyloxybenzylidene)-2,4-dichloroaniline
- N-(4-Benzyloxybenzylidene)-4-iodoaniline
Uniqueness
N-(4-Benzyloxybenzylidene)aniline is unique due to its specific structural features, such as the benzyloxy group and the Schiff base linkage. These features confer distinct chemical reactivity and physical properties, making it a valuable compound for various applications in materials science and organic synthesis .
属性
CAS 编号 |
70627-59-7 |
|---|---|
分子式 |
C20H17NO |
分子量 |
287.4 g/mol |
IUPAC 名称 |
N-phenyl-1-(4-phenylmethoxyphenyl)methanimine |
InChI |
InChI=1S/C20H17NO/c1-3-7-18(8-4-1)16-22-20-13-11-17(12-14-20)15-21-19-9-5-2-6-10-19/h1-15H,16H2 |
InChI 键 |
SEBOLILBXQQZKE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![Methyl (2E)-2-(4-isopropylbenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11960115.png)


![1-(4-chlorophenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one](/img/structure/B11960159.png)
![2-Methoxy-N-(4-{4-[(2-methoxybenzoyl)amino]phenoxy}phenyl)benzamide](/img/structure/B11960166.png)
![6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile](/img/structure/B11960168.png)

